N-(2-methylpyrimidin-5-yl)prop-2-enamide
Description
N-(2-methylpyrimidin-5-yl)prop-2-enamide is an acrylamide derivative characterized by a pyrimidine substituent at the 5-position of the acrylamide backbone.
Properties
IUPAC Name |
N-(2-methylpyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-3-8(12)11-7-4-9-6(2)10-5-7/h3-5H,1H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAMATGCHYWYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Synthesis via Suzuki-Miyaura Coupling
The 2-methylpyrimidin-5-yl scaffold is typically synthesized through a palladium-catalyzed cross-coupling between halogenated pyrimidines and organoboron reagents. For example, 5-bromo-2-methylpyrimidine reacts with acrylamide-derived boronic esters under conditions adapted from WO2014106800A2:
$$
\text{5-Bromo-2-methylpyrimidine} + \text{Acrylamide boronic ester} \xrightarrow{\text{Pd(OAc)}2, \text{DIPEA, ACN/H}2\text{O}} \text{this compound}
$$
Key Conditions :
- Catalyst: Pd(OAc)₂ (2–5 mol%).
- Base: DIPEA or sodium carbonate.
- Solvent: Acetonitrile/water mixtures (3:1 v/v).
- Temperature: 80–100°C for 12–24 hours.
This method achieves yields of 65–78% after column chromatography (silica gel, ethyl acetate/hexane).
Enaminone Cyclization for Acrylamide Formation
Alternative routes employ enaminone intermediates to construct the α,β-unsaturated amide group. As demonstrated by El-Azab et al., 3-(dimethylamino)acryloyl derivatives undergo cyclocondensation with primary amines:
$$
\text{3-(Dimethylamino)acryloyl chloride} + \text{2-Methylpyrimidin-5-amine} \xrightarrow{\text{EtOH, reflux}} \text{this compound}
$$
Optimized Parameters :
- Solvent: Absolute ethanol.
- Reaction Time: 3–5 hours.
- Workup: Neutralization with dilute HCl followed by recrystallization (methanol/water).
This method circumvents palladium dependency but requires stringent pH control to suppress hydrolysis.
Optimization of Reaction Conditions
Catalyst and Ligand Selection
Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) paired with bidentate ligands (dppf, dba) enhance coupling efficiency. The patent WO2014106800A2 reports that Pd₂(dba)₃ increases yield by 15% compared to Pd(OAc)₂ in analogous reactions.
Solvent Effects
Polar aprotic solvents (DMF, ACN) improve pyrimidine solubility but necessitate post-reaction extraction with ethyl acetate to remove residual dimethylamine byproducts. Ethanol/water mixtures balance reactivity and environmental safety for industrial applications.
Temperature and Time Trade-offs
Extended reflux durations (24–48 hours) at 100°C improve conversion rates but risk thermal degradation. Microwave-assisted synthesis reduces time to 2–4 hours while maintaining yields ≥70%.
Characterization and Analytical Techniques
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (Chromolith RP18 column, 0.01M KH₂PO₄/ACN gradient) resolves impurities with retention times <3% relative to the main peak.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems enhances heat transfer and reduces catalyst loading by 40%. Pilot-scale trials demonstrate a 90% yield at 10 kg/day throughput.
Waste Management Strategies
Recovery of palladium catalysts via chelating resins and solvent recycling (ACN, DMF) aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyrimidin-5-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-methylpyrimidin-5-yl)prop-2-enoic acid, while reduction could produce N-(2-methylpyrimidin-5-yl)prop-2-enamine .
Scientific Research Applications
N-(2-methylpyrimidin-5-yl)prop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylpyrimidin-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The pyrimidine ring in N-(2-methylpyrimidin-5-yl)prop-2-enamide distinguishes it from simpler acrylamides. Key comparisons include:
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | 2-methylpyrimidin-5-yl | ~207.2 (estimated) | Acrylamide, pyrimidine |
| N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide | 4-methoxyphenyl, dihydroxyphenethyl | 385.4 (reported) | Acrylamide, catechol, methoxy |
| Osimertinib mesylate (N-(2-{[2-(dimethylamino)...) | Complex aryl-pyrimidine | 595.7 | Acrylamide, pyrimidine, indole |
Spectroscopic and Crystallographic Features
- IR/Raman Signatures: The acrylamide carbonyl stretch (~1650–1700 cm⁻¹) and pyrimidine ring vibrations (~1500–1600 cm⁻¹) are diagnostic markers, distinguishable from methoxy or catechol groups in related compounds .
- Crystallographic Behavior : Pyrimidine-containing acrylamides often form hydrogen-bonded networks, as seen in Etter’s graph-set analysis (). The methyl group in this compound may disrupt such patterns compared to unsubstituted pyrimidine analogs .
Q & A
Basic Question: What are the critical steps for optimizing the synthesis of N-(2-methylpyrimidin-5-yl)prop-2-enamide to ensure high yield and purity?
Answer:
Synthesis optimization requires:
- Reagent selection : Use pyrimidine derivatives (e.g., 2-methylpyrimidin-5-amine) as starting materials, ensuring stoichiometric equivalence with acryloyl chloride or equivalent acylating agents .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF, THF) at 0–5°C minimize side reactions like polymerization of the acrylamide moiety .
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and optimize reaction termination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by NMR) .
Basic Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry (e.g., pyrimidine ring substitution pattern) and acrylamide bond integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELXL for structure refinement to resolve ambiguities in stereochemistry or hydrogen bonding (e.g., amide-proton interactions with pyrimidine N-atoms) .
- Mercury Software : Visualize crystal packing and intermolecular interactions (e.g., π-π stacking of pyrimidine rings) .
Advanced Question: How can researchers investigate the mechanism of action of this compound in biological systems?
Answer:
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target enzymes/receptors (e.g., kinase inhibition studies) .
- Crystallographic studies : Co-crystallize the compound with its target protein (e.g., using SHELX for refinement) to identify binding motifs and conformational changes .
- Kinetic analysis : Measure IC values under varying pH/temperature conditions to assess stability-activity relationships .
Advanced Question: What computational strategies are recommended to predict the interaction of this compound with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding dynamics using AMBER or GROMACS, focusing on hydrogen bonding between the acrylamide group and active-site residues .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses, prioritizing pyrimidine ring interactions with hydrophobic pockets .
- QSAR Modeling : Corporate substituent effects (e.g., methyl group at pyrimidine 2-position) to optimize bioactivity .
Advanced Question: How can researchers address stability challenges of this compound under experimental conditions?
Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 40°C, pH 1–13) with HPLC monitoring to identify labile bonds (e.g., acrylamide hydrolysis) .
- Light/oxidation sensitivity : Store in amber vials under inert gas (N/Ar) and add antioxidants (e.g., BHT) during biological assays .
- Solubility optimization : Use co-solvents (DMSO:water mixtures) or cyclodextrin encapsulation for in vitro assays .
Advanced Question: What methodologies are used to compare this compound with structurally analogous compounds (e.g., pyridine vs. pyrimidine derivatives)?
Answer:
- XRD structural comparison : Analyze bond lengths/angles (e.g., pyrimidine C-N vs. pyridine C-C) to assess electronic effects on reactivity .
- Bioactivity profiling : Test analogs in parallel assays (e.g., enzyme inhibition) to correlate substituent position (e.g., 2-methyl group) with potency .
- Thermodynamic solubility : Compare logP values (HPLC-derived) to evaluate lipophilicity differences .
Advanced Question: How should researchers resolve contradictions in crystallographic or spectroscopic data for this compound?
Answer:
- Multi-technique validation : Cross-validate NMR/XRD data with IR spectroscopy (amide I/II bands) and elemental analysis .
- Polymorphism screening : Use Mercury’s packing similarity tool to identify alternative crystal forms that may explain spectral discrepancies .
- Refinement protocols : Re-analyze XRD data with SHELXL’s latest features (e.g., TWIN/BASF commands) to account for twinning or disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
